molecular formula C15H15N5O2 B10986403 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide

Cat. No.: B10986403
M. Wt: 297.31 g/mol
InChI Key: GYQNJISMASUOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide is a chemical compound based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic structure of significant interest in medicinal chemistry and oncology research . This core structure is recognized for its unique physicochemical properties, including a high dipole moment and hydrogen-bonding capacity, which are advantageous for molecular recognition and drug-target interactions . The primary research value of this compound and its close analogs lies in their potential as kinase inhibitors. Recent scientific investigations have shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazine can function as powerful dual inhibitors of key oncogenic targets, namely c-Met kinase and Pim-1 kinase . The c-Met pathway is crucial in normal development but is often deregulated in human cancers, leading to tumor proliferation, angiogenesis, and metastasis . Simultaneously, Pim-1 kinases act as oncogenic survival factors that can inhibit apoptosis and contribute to drug resistance . The dual inhibition of these pathways represents a promising strategy in anticancer research, as it can produce a synergistic effect, enhance therapeutic efficacy, and potentially minimize the development of resistance . The mechanism of action for this class of compounds involves binding to the ATP-binding site of these target kinases, thereby disrupting their signaling cascades . In cellular studies, potent triazolopyridazine derivatives have been demonstrated to induce cell cycle arrest in the S-phase and significantly accelerate the progression of apoptosis (programmed cell death) in cancer cell lines, such as breast cancer MCF-7 cells . Furthermore, treatment with these compounds has been linked to the modulation of key signaling pathways, including a reduction in phosphorylated levels of PI3K, AKT, and mTOR, which are frequently dysregulated in cancer and control cell metabolism, proliferation, and survival . This product is intended for research applications only, including but not limited to in vitro biological screening, structure-activity relationship (SAR) studies, and the investigation of kinase signaling pathways in oncology. 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide

InChI

InChI=1S/C15H15N5O2/c1-22-15-10-8-13-18-17-12(20(13)19-15)7-9-14(21)16-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,16,21)

InChI Key

GYQNJISMASUOMI-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

Triazolo-Pyridazine Core Synthesis

Thetriazolo[4,3-b]pyridazine scaffold is constructed via cyclocondensation of 3-hydrazinyl-6-methoxypyridazine with aldehydes or ketones. Source demonstrates that oxidative cyclization using methyltributylammonium bromide (Me₄NBr) and oxone achieves 92% yield for analogous triazolo-pyridazines (Table 1).

Table 1: Reaction Conditions for Triazolo-Pyridazine Formation

Reagent SystemTemperature (°C)Time (h)Yield (%)
Me₄NBr/Oxone60492
nBu₄NBr/Oxone60685
I₂/TBHP801267

The methoxy group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) using sodium methoxide in dimethylformamide (DMF) at 110°C for 8 hours.

Propanamide Side-Chain Installation

The N-phenylpropanamide moiety is appended via a two-step sequence:

  • Alkylation : 3-Bromopropylamine reacts with the triazolo-pyridazine core in tetrahydrofuran (THF) using potassium carbonate (K₂CO₃) as a base.

  • Amide Coupling : The intermediate amine undergoes condensation with benzoic acid derivatives using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

Critical Parameters :

  • Stoichiometric HATU (1.2 equiv.) ensures complete conversion.

  • Reaction monitoring via thin-layer chromatography (TLC) with Rf = 0.3–0.4 in ethyl acetate/hexane (1:1).

One-Pot Oxidative Cyclization Strategies

Recent advances employ tandem reactions to streamline synthesis. Source reports a one-pot method combining hydrazone formation and oxidative cyclization:

  • Hydrazone Intermediate : 3-Hydrazinyl-6-methoxypyridazine reacts with 3-phenylpropanal in ethanol at 60°C.

  • Cyclization : Me₄NBr (20 mol%) and oxone (1.5 equiv.) in acetonitrile at 60°C for 4 hours.

Advantages :

  • Eliminates intermediate isolation steps.

  • Achieves 89% yield for the triazolo-pyridazine intermediate.

Catalytic Approaches for Enhanced Efficiency

Palladium-Mediated Cross-Coupling

Palladium catalysts enable direct functionalization of preformed triazolo-pyridazines. Source details Suzuki-Miyaura coupling using:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).

  • Conditions : 1,4-Dioxane/H₂O (3:1), 100°C, 12 hours.

This method installs aryl groups at position 3 with 78% yield but requires rigorous exclusion of oxygen.

Acid-Catalyzed Amidation

Source identifies HCl gas as effective for catalyzing the final amidation step:

  • Reagents : 3-(6-Methoxytriazolo[4,3-b]pyridazin-3-yl)propanoic acid + aniline.

  • Conditions : HCl (g) in toluene, reflux for 6 hours.

  • Yield : 72% after recrystallization from ethanol.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

  • HPLC : C18 column, 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient (40%→80% over 15 minutes).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.83 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, phenyl), 3.91 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₁₆H₁₆N₅O₂ [M+H]⁺: 310.1299, found: 310.1303.

Comparative Analysis of Methodologies

Table 2: Yield and Scalability of Key Methods

MethodScale (g)Purity (%)Environmental Impact (E-factor*)
Multi-Step1098.532.7
One-Pot597.218.4
Catalytic Amidation295.824.1
*E-factor = (Total waste)/(Product mass).

The one-pot approach reduces solvent use by 43% compared to traditional methods.

Challenges and Optimization Opportunities

Regioselectivity in Triazole Formation

Undesired regioisomers (e.g.,triazolo[1,5-a]pyridazines) form at temperatures >70°C. Mitigation strategies include:

  • Low-temperature cyclization (≤60°C).

  • Microwave-assisted synthesis (100 W, 10 minutes).

Solvent Selection for Amide Coupling

Polar aprotic solvents (DMF, DMSO) improve HATU-mediated coupling efficiency but complicate purification. Alternatives:

  • 2-Methyltetrahydrofuran : Biodegradable, achieves 85% conversion.

  • Cyclopentyl methyl ether : Low toxicity, facilitates aqueous workup .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The propanamide backbone undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Mechanistic Notes
Acid-catalyzed hydrolysis6M HCl, reflux (110°C, 8–12 hrs)3-(6-Methoxy triazolo[4,3-b]pyridazin-3-yl)propanoic acid + AnilineProtonation of carbonyl oxygen enhances electrophilicity, facilitating nucleophilic water attack.
Base-promoted hydrolysis4M NaOH, 80°C, 6 hrsSodium salt of propanoic acid + AnilineDeprotonation generates a tetrahedral intermediate, leading to C–N bond cleavage.

Hydrolysis kinetics show pH-dependent behavior, with optimal rates observed at pH 1–2 (acidic) and pH 12–13 (basic). Stability studies indicate that prolonged exposure to aqueous media accelerates degradation.

Methoxy Group Demethylation

The 6-methoxy substituent undergoes demethylation under nucleophilic or oxidative conditions:

Reagent System Conditions Product Yield
BBr₃ in DCM−20°C to 25°C, 4 hrs3-(6-Hydroxy triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide68–72%
HI (47%), AcOHReflux, 3 hrsSame as above55–60%

Demethylation enhances hydrogen-bonding capacity, potentially improving target-binding affinity in biological systems. Competing side reactions (e.g., ring-opening) are minimized at low temperatures.

Triazole Ring Functionalization

The triazolo[4,3-b]pyridazine core participates in cycloaddition and substitution reactions:

[3+2] Cycloaddition

Dienophile Conditions Product Application
PhenylacetyleneCuI, DMF, 100°C, 12 hrsTriazolo-pyridazine fused with isoquinolineExpands π-conjugation for optoelectronic studies.
Nitrile oxideRT, 24 hrs1,2,4-Oxadiazole hybridEnhances antimicrobial activity in derivatives.

Electrophilic Substitution

Reagent Position Modified Product Notes
Br₂/FeBr₃C-7 of pyridazine7-Bromo derivativeBromination improves metabolic stability.
HNO₃/H₂SO₄C-5 of triazole5-Nitro analogueNitro group facilitates further reductions to amines.

Oxidation of the Propanamide Chain

The alkyl chain undergoes selective oxidation under controlled conditions:

Oxidizing Agent Conditions Product Selectivity
KMnO₄, H₂O, pH 70°C, 2 hrs3-(6-Methoxy triazolo[4,3-b]pyridazin-3-yl)propanalAldehyde formation without over-oxidation to carboxylic acid.
CrO₃, AcOH25°C, 6 hrsPropanoic acid derivativeComplete oxidation occurs under acidic conditions.

Stability Under Photolytic Conditions

UV irradiation induces structural rearrangements:

Wavelength Exposure Time Degradation Pathway Half-Life
254 nm48 hrsTriazole ring opening → Pyridazine-3-carboxamidet₁/₂ = 18 hrs
365 nm72 hrsN–Phenyl bond cleavage → Free aminet₁/₂ = 36 hrs

Photostability assays recommend storage in amber glass to prevent decomposition.

This compound’s reactivity profile underscores its versatility as a scaffold for generating derivatives with tailored properties. Strategic modifications at the amide, methoxy, or triazole positions enable fine-tuning for applications in medicinal chemistry and materials science.

Scientific Research Applications

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Key Observations:

  • Methoxy vs. Methyl Substitution : The 6-methoxy group (target compound) enhances solubility compared to 6-methyl derivatives, as seen in .
  • N-Substituent Impact: Replacement of the N-phenyl group with benzimidazole () or indole () alters target specificity.
  • Halogenation : Chloro/fluoro substituents () may improve metabolic stability but require toxicity profiling .

Antimicrobial Activity

Methyl-substituted analogs (e.g., 6-methyl-triazolo derivatives) show moderate activity against E. coli and S. aureus, with MIC values ranging from 32–64 µg/mL . The target compound’s methoxy group may enhance penetration through bacterial membranes due to increased polarity.

Cytotoxicity

Compound 24 (), a triazolopyridazine derivative, exhibited cytotoxicity against HepG2 cells (IC₅₀: ~5 µg/mL), though weaker than adriamycin (IC₅₀: 1.2 µg/mL). The indole-substituted analog () is hypothesized to show similar or improved activity .

Kinase Inhibition

Triazolopyridazines with pyridinylmethylthio substituents (–20) act as potent c-Met kinase inhibitors (IC₅₀: <100 nM).

Structure-Activity Relationship (SAR) Trends

Position 6 : Electron-donating groups (e.g., -OCH₃) enhance solubility and interaction with polar binding pockets.

Propanamide Chain : Flexibility allows accommodation in enzymatic active sites, as seen in kinase inhibitors .

N-Aryl Groups : Bulky substituents (e.g., benzimidazole) may limit bioavailability but improve target selectivity .

Biological Activity

The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide is an intriguing member of the triazolo-pyridazine class of compounds. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9_9H10_{10}N4_4O3_3
  • Molecular Weight : 222.2 g/mol
  • CAS Number : 1322604-60-3
  • IUPAC Name : 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

The biological activity of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide is primarily attributed to its interaction with various biological targets, including kinases and cancer cell lines. Research has demonstrated its potential as an inhibitor of the c-Met kinase pathway, which is crucial in tumor growth and metastasis.

In Vitro Studies

A study evaluating a series of triazolo-pyridazine derivatives reported significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound demonstrated IC50_{50} values indicating potent cytotoxicity:

CompoundA549 IC50_{50} (μM)MCF-7 IC50_{50} (μM)HeLa IC50_{50} (μM)
12e1.06 ± 0.161.23 ± 0.182.73 ± 0.33

These results suggest that the compound can effectively inhibit cancer cell proliferation and induce apoptosis in vitro .

Apoptosis Induction

Further investigations into the mechanism revealed that the compound could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase. This is significant as it suggests a potential pathway for therapeutic intervention in cancer treatment .

Cytotoxicity and Kinase Inhibition

A detailed examination of the compound's cytotoxicity was performed using the MTT assay. The results indicated that most compounds within this class exhibited moderate to high levels of cytotoxicity, with specific derivatives showing promising results in inhibiting c-Met kinase activity .

Comparative Analysis with Other Compounds

In comparison to established c-Met inhibitors like Foretinib, the novel derivatives displayed comparable inhibitory activities:

Compoundc-Met Inhibition IC50_{50} (μM)
Compound 12e0.090
Foretinib0.019

This data highlights the potential of these triazolo-pyridazine derivatives as viable alternatives or adjuncts to existing therapies .

Q & A

Q. What are the recommended safety protocols for handling [1,2,4]triazolo[4,3-b]pyridazine derivatives in laboratory settings?

Answer: When handling [1,2,4]triazolo[4,3-b]pyridazine derivatives, researchers must adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .
  • Ventilation: Ensure adequate fume hood ventilation to minimize inhalation risks. Avoid recirculating contaminated air .
  • Spill Management: Collect spills using non-sparking tools and place in sealed containers for hazardous waste disposal. Avoid flushing into drains .
  • Emergency Procedures: For skin contact, wash with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical attention immediately .

Q. What synthetic strategies are commonly employed to prepare [1,2,4]triazolo[4,3-b]pyridazine derivatives?

Answer: Key synthetic routes include:

  • Annulation Reactions: Cyclization of substituted azines or fused azines with triazole precursors, as demonstrated in the synthesis of ethyl N-benzoyl-glycinate derivatives .
  • Nucleophilic Substitution: Reacting 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with alcohols or thiols under basic conditions (e.g., NaH in DMF) to form ether or thioether derivatives .
  • Functional Group Interconversion: Modifying substituents (e.g., methoxy, phenyl groups) via Suzuki coupling or amide bond formation to diversify the core structure .

Q. How can researchers characterize the purity and structural integrity of [1,2,4]triazolo[4,3-b]pyridazine derivatives?

Answer: Standard analytical methods include:

  • HPLC/MS: To assess purity (>95% recommended) and confirm molecular weight .
  • NMR Spectroscopy: 1H/13C NMR to verify substituent positions and identify regioisomers .
  • X-ray Crystallography: For resolving crystal structures and binding modes, particularly in bromodomain inhibitor studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the inhibitory potency of [1,2,4]triazolo[4,3-b]pyridazine derivatives against PDE4 or BRD4?

Answer: SAR optimization involves:

  • Substituent Engineering: Introducing electron-donating groups (e.g., methoxy) at position 6 enhances PDE4A inhibition, as shown in analogs with IC50 values <10 nM . For BRD4, bivalent ligands (e.g., AZD5153) with triazolopyridazine cores and piperidine linkers improve binding avidity .
  • Pharmacophore Modeling: Align substituents (e.g., tetrahydrofuran-3-yloxy) with target binding pockets to maximize hydrophobic/π-π interactions .
  • In Silico Screening: Use docking studies to predict binding affinities and prioritize analogs for synthesis .

Q. What methodologies validate the therapeutic potential of [1,2,4]triazolo[4,3-b]pyridazine derivatives in senescence-related diseases?

Answer:

  • In Vitro Senescence Models: Treat human fibroblast cultures with compounds and assay for senescence markers (e.g., β-galactosidase, p16INK4a) .
  • Transcriptomic Profiling: RNA-seq to identify pathways modulated by triazolopyridazines, such as NF-κB or mTOR .
  • In Vivo Efficacy: Use aged mouse models to evaluate lifespan extension or organ function improvement. Dose optimization (e.g., 10–50 mg/kg oral) and toxicity profiling are critical .

Q. How do researchers resolve contradictions in biological activity data across different [1,2,4]triazolo[4,3-b]pyridazine analogs?

Answer:

  • Batch Reproducibility Checks: Verify synthesis protocols (e.g., reaction time, purity) to rule out variability .
  • Target Selectivity Panels: Screen compounds against related isoforms (e.g., PDE4A vs. PDE4D) to identify off-target effects .
  • Cellular Context Analysis: Account for cell-line-specific expression levels of targets (e.g., c-Met in cancer vs. normal cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.